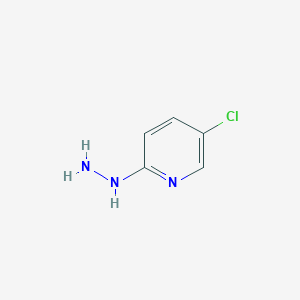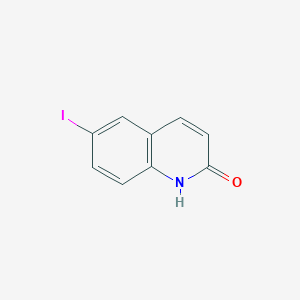
6-Iodoquinolin-2-ol
Descripción general
Descripción
6-Iodoquinolin-2-ol, also known as 6-IODO-1H-QUINOLIN-2-ONE, is a compound with the molecular formula C9H6INO . It has a molecular weight of 271.06 g/mol . The compound is typically stored at 4°C and protected from light .
Synthesis Analysis
The synthesis of 6-Iodoquinolin-2-ol and its derivatives has been a subject of research. For instance, a one-pot synthesis involving 4-formyl pyrazole derivatives combined with malononitrile and thiophenol has been reported to produce 2-substituted quinoline derivatives .Molecular Structure Analysis
The molecular structure of 6-Iodoquinolin-2-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H6INO/c10-7-2-3-8-6 (5-7)1-4-9 (12)11-8/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis
6-Iodoquinolin-2-ol is a solid compound . It has a boiling point of 430.3°C at 760 mmHg . The compound has a topological polar surface area of 29.1 Ų .Aplicaciones Científicas De Investigación
Electrophilic Cyclization in Organic Synthesis
The regioselective synthesis of highly substituted 3-iodoquinolines, which are closely related to 6-Iodoquinolin-2-ol, demonstrates the utility of iodocyclization in creating functionalized quinolines. These compounds can undergo further functionalization through various coupling reactions, showcasing their versatility in organic synthesis (Ali et al., 2011).
Intermediates in the Synthesis of Biologically Active Compounds
The synthesis of 6-bromo-4-iodoquinoline highlights its importance as an intermediate for crafting compounds like GSK2126458, indicating the relevance of such halogenated quinolines in medicinal chemistry (Wang et al., 2015).
Development of Antifungal Agents
Research into 6-iodoquinazolin-4(3H)-one derivatives, akin to 6-Iodoquinolin-2-ol, has led to the creation of novel compounds with preliminary evaluated fungicidal activities. This suggests the potential of such derivatives in developing new antifungal treatments (El-Hashash et al., 2015).
Aminocarbonylation Reactions
A study on the aminocarbonylation of 6-iodoquinoline explores an efficient synthetic route to quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives. This work highlights the influence of reaction conditions on product formation, emphasizing the role of such compounds in synthetic organic chemistry (Chniti et al., 2021).
Novel Synthetic Routes and Antimicrobial Screening
The exploration of new synthetic routes leading to 6-iodoquinazoline derivatives and their subsequent antimicrobial screening reveals the potential of these compounds in creating antimicrobial agents. Such studies underscore the broader applicability of iodinated quinolines in pharmaceutical development (Alafeefy et al., 2011).
Safety and Hazards
The safety information for 6-Iodoquinolin-2-ol indicates that it is harmful . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Direcciones Futuras
The future directions for the research and development of 6-Iodoquinolin-2-ol and its derivatives could involve exploring their potential biological and pharmaceutical activities . This could include synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mecanismo De Acción
Target of Action
It’s structurally similar to iodoquinol, a known amebicide used againstEntamoeba histolytica .
Mode of Action
Iodoquinol, a related compound, is known to act by chelating ferrous ions essential for metabolism
Result of Action
Given its structural similarity to iodoquinol, it may exhibit similar effects, such as acting against both cyst and trophozoites localized in the lumen of the intestine .
Action Environment
It’s worth noting that the compound should be stored at 4°c and protected from light .
Propiedades
IUPAC Name |
6-iodo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQARRHZNIORQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550806 | |
| Record name | 6-Iodoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99455-01-3 | |
| Record name | 6-Iodoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


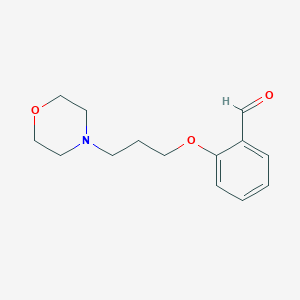
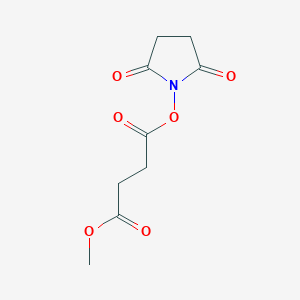


![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

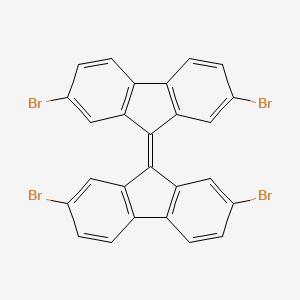
![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
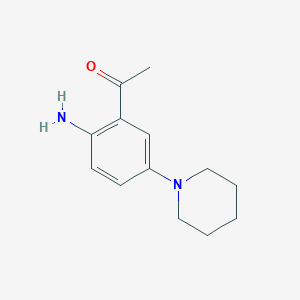
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)


